

The Function of the INDY Gene: A Technical Guide

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Abstract

The I'm Not Dead Yet (**INDY**) gene, first identified in *Drosophila melanogaster*, has emerged as a significant regulator of metabolism and longevity. This technical guide provides a comprehensive overview of the function of the **INDY** gene, its mammalian homolog SLC13A5, and its role as a plasma membrane transporter of Krebs cycle intermediates. We will delve into the molecular mechanisms by which **INDY** influences lifespan, its impact on cellular metabolism, and the experimental methodologies used to elucidate its function. This document synthesizes key findings, presents quantitative data in a structured format, and provides detailed diagrams of associated signaling pathways and experimental workflows to serve as a valuable resource for the scientific community.

Introduction

The **INDY** gene encodes a plasma membrane transporter with a high affinity for citrate and other dicarboxylate and tricarboxylate intermediates of the Krebs cycle.^{[1][2]} Its name, an acronym for "I'm Not Dead Yet," reflects the remarkable observation that reduced expression of this gene can significantly extend the lifespan of organisms such as *Drosophila melanogaster* and *Caenorhabditis elegans*.^{[2][3]} This effect is thought to mimic caloric restriction (CR), a well-established intervention for promoting longevity, by altering the metabolic state of the organism.^{[2][3]} The mammalian homolog of **INDY** is SLC13A5, which also functions as a citrate

transporter.[4][5] Understanding the function of **INDY** and its homologs holds promise for developing therapeutic strategies against age-related metabolic diseases.[2]

Molecular Function and Mechanism

INDY is a member of the solute carrier 13 (SLC13) family of transporters.[4] In *Drosophila*, **INDY** functions as a sodium-independent transporter, exchanging dicarboxylates for citrate across the plasma membrane.[3] In contrast, the mammalian homolog, SLC13A5 (also known as NaCT), is a sodium-coupled citrate transporter.[5]

The primary function of **INDY** is to transport Krebs cycle intermediates, particularly citrate, from the extracellular space into the cytoplasm.[1][2] Cytosolic citrate is a key metabolic node, influencing several fundamental cellular processes:

- **Fatty Acid Synthesis:** Citrate is a precursor for acetyl-CoA in the cytoplasm, the primary building block for fatty acid synthesis.
- **Glycolysis/Gluconeogenesis:** Citrate acts as an allosteric inhibitor of phosphofructokinase, a key regulatory enzyme in glycolysis, and an activator of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis.
- **Energy Production:** By modulating the availability of substrates for the Krebs cycle, **INDY** influences mitochondrial respiration and energy production.

Reduced **INDY** expression leads to lower intracellular citrate levels, which in turn is hypothesized to activate metabolic pathways that mimic a state of caloric restriction.[6] This includes a shift from energy storage to energy expenditure, increased mitochondrial biogenesis, and enhanced insulin sensitivity.[7]

Quantitative Data on INDY Function

Lifespan Extension

Mutations that reduce the expression of the **Indy** gene have been shown to significantly extend the lifespan of *Drosophila melanogaster*. The extent of this extension is dependent on the specific mutation and the genetic background of the flies.

Organism/Model	Genetic Modification	Lifespan Extension (Median)	Reference
Drosophila melanogaster (Hk background)	Heterozygous for Indy206	52.0% (males), 57.0% (females)	[8]
Drosophila melanogaster (yw background)	Heterozygous for various Indy alleles	10.7% - 34.4%	[8]
Drosophila melanogaster (Luckinbill long-lived background)	Heterozygous for Indy206	12% (males)	[8]

Substrate Affinity of the INDY Transporter

Studies using *Xenopus* oocytes expressing the **INDY** protein have been instrumental in characterizing its substrate specificity and affinity.

Substrate	Michaelis Constant (Km)	Notes
Citrate	High affinity	The primary substrate for the INDY transporter.[1][2]
Succinate	Transported	Also transported, but with different kinetics compared to citrate.[3]
Fumarate	Transported	Transported by the INDY protein.[3]
α -ketoglutarate	Transported	Transported by the INDY protein.[3]

Note: Specific Km values from primary literature were not consistently available in the search results. The table reflects the relative affinities mentioned.

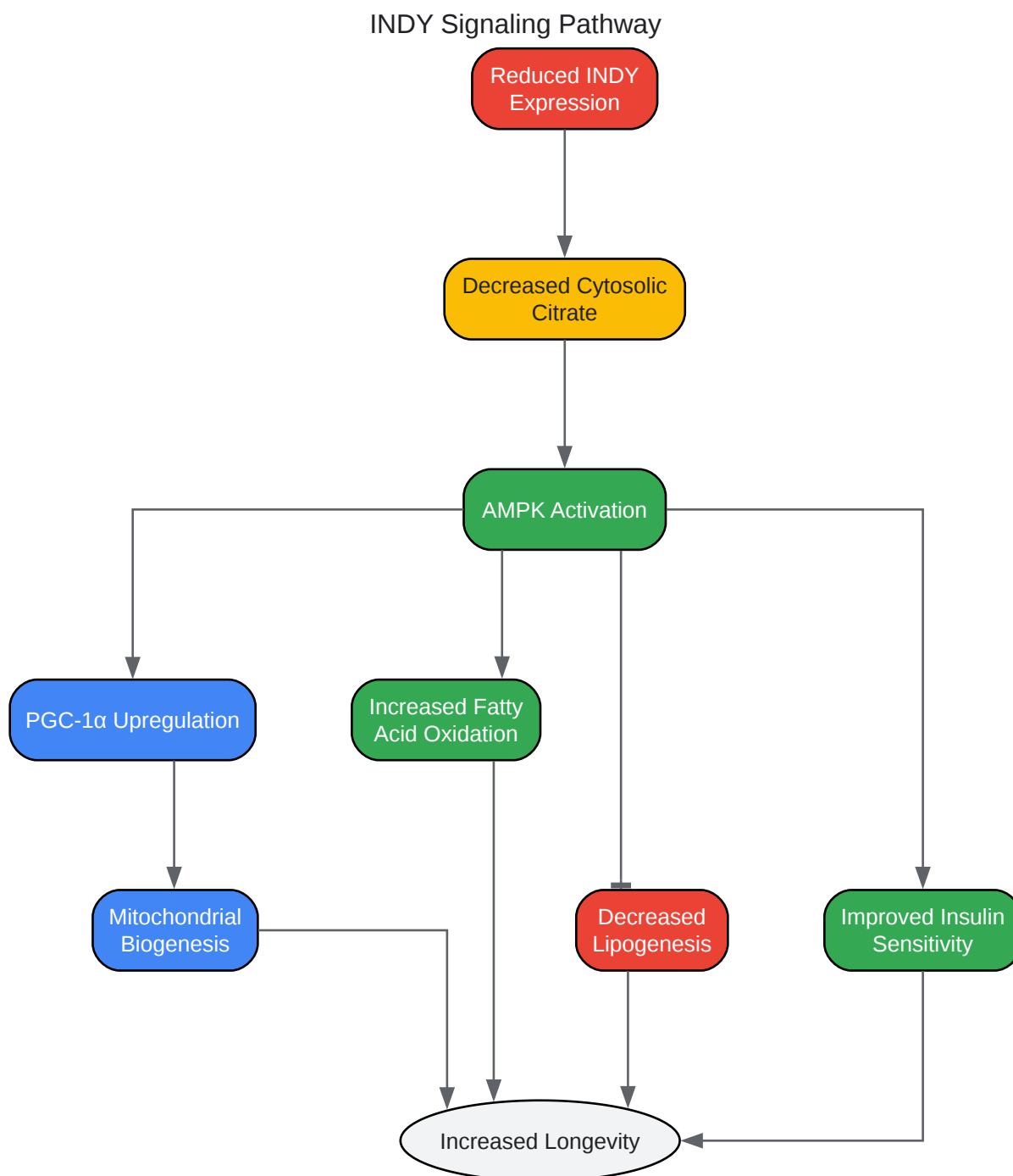
Tissue Expression of INDY and its Homologs

The expression of **INDY** and its mammalian homolog SLC13A5 is predominantly found in tissues with high metabolic activity.

Organism	Tissues with High Expression	Reference
Drosophila melanogaster	Midgut, fat body, oenocytes (equivalent to liver)	[3]
Mammals (e.g., mice, rats)	Liver, brain, testis	[7]

Signaling Pathways and Regulatory Networks

The metabolic changes induced by reduced **INDY** function are mediated through a complex network of signaling pathways. A key consequence of lower intracellular citrate is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.



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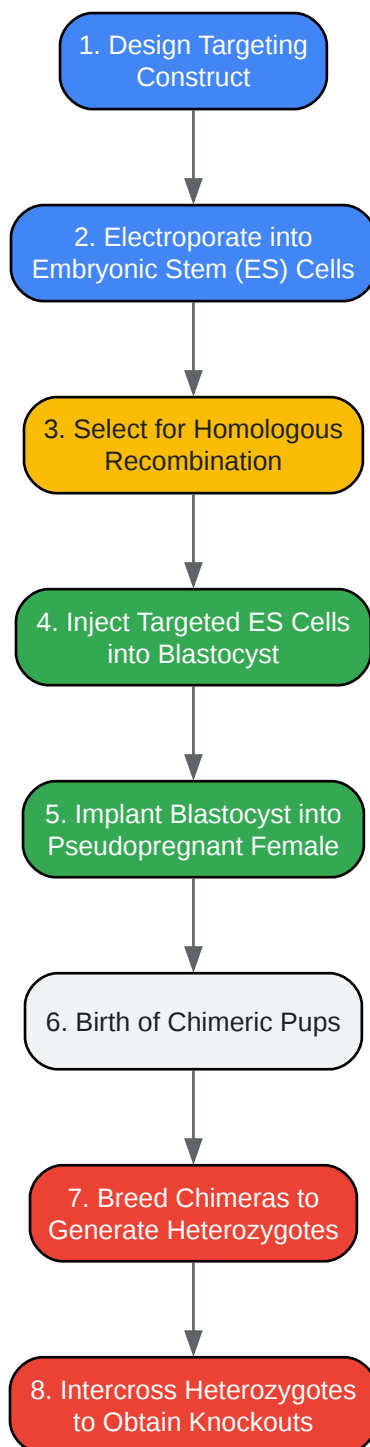
A simplified diagram of the signaling cascade initiated by reduced **INDY** expression.

Experimental Protocols

Generation of Indy Knockout Mice

The generation of mice with a targeted disruption of the **mIndy** (SLC13A5) gene is a crucial tool for studying its function in mammals. The general workflow involves homologous recombination in embryonic stem (ES) cells.

Knockout Mouse Generation Workflow



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A generalized workflow for creating knockout mice via homologous recombination.

Methodology:

- **Targeting Vector Construction:** A DNA construct is designed to replace a critical exon of the **mIndy** gene with a selectable marker (e.g., a neomycin resistance cassette). This construct contains regions of homology to the sequences flanking the target exon to facilitate homologous recombination.
- **ES Cell Transfection:** The targeting vector is introduced into murine embryonic stem (ES) cells, typically via electroporation.
- **Selection of Targeted ES Cells:** ES cells are cultured in the presence of a selection agent (e.g., neomycin). Only cells that have successfully integrated the targeting vector will survive. Further screening (e.g., by PCR or Southern blotting) is performed to identify clones where homologous recombination has occurred correctly.
- **Blastocyst Injection:** The targeted ES cells are injected into a blastocyst from a donor mouse.
- **Generation of Chimeric Mice:** The injected blastocysts are surgically transferred into the uterus of a pseudopregnant female mouse. The resulting offspring will be chimeras, composed of cells derived from both the host blastocyst and the genetically modified ES cells.
- **Breeding for Germline Transmission:** Chimeric mice are bred with wild-type mice. If the modified ES cells contributed to the germline, some of the offspring will be heterozygous for the **mIndy** knockout allele.
- **Generation of Homozygous Knockouts:** Heterozygous mice are intercrossed to produce homozygous knockout mice, which can then be used for phenotypic analysis.[\[9\]](#)[\[10\]](#)

Immunocytochemistry for INDY Protein Localization

Immunocytochemistry (ICC) is used to visualize the subcellular localization of the **INDY** protein.

Methodology:

- **Cell Seeding and Fixation:** Cells of interest (e.g., primary hepatocytes or cultured cells expressing tagged **INDY**) are grown on coverslips. The cells are then fixed with a solution like 4% paraformaldehyde in phosphate-buffered saline (PBS) to preserve their structure.
- **Permeabilization:** If the target epitope is intracellular, the cell membrane is permeabilized using a detergent such as Triton X-100 to allow antibodies to access the cell interior.
- **Blocking:** To prevent non-specific antibody binding, the cells are incubated in a blocking solution, typically containing normal serum from the species in which the secondary antibody was raised.
- **Primary Antibody Incubation:** The cells are incubated with a primary antibody that specifically recognizes the **INDY** protein.
- **Secondary Antibody Incubation:** After washing to remove unbound primary antibody, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
- **Counterstaining and Mounting:** The cell nuclei are often stained with a fluorescent DNA dye like DAPI. The coverslips are then mounted on microscope slides with an anti-fade mounting medium.
- **Imaging:** The stained cells are visualized using a fluorescence microscope to determine the localization of the **INDY** protein.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Substrate Transport Assays in Xenopus Oocytes

Xenopus laevis oocytes are a widely used system for expressing and functionally characterizing membrane transporters like **INDY**.

Methodology:

- **Oocyte Preparation:** Oocytes are surgically removed from a female *Xenopus* frog and treated with collagenase to remove the follicular layer.
- **cRNA Injection:** Complementary RNA (cRNA) encoding the **INDY** protein is synthesized in vitro and injected into the oocytes. Control oocytes are injected with water.

- **Protein Expression:** The oocytes are incubated for several days to allow for the expression and insertion of the **INDY** transporter into the plasma membrane.
- **Uptake Assay:** To measure substrate uptake, oocytes are incubated in a solution containing a radiolabeled substrate (e.g., [14C]-citrate). After a defined period, the oocytes are washed to remove extracellular radioactivity.
- **Quantification:** The oocytes are lysed, and the intracellular radioactivity is measured using a scintillation counter. The rate of uptake is then calculated.
- **Kinetic Analysis:** By performing uptake assays with varying concentrations of the substrate, the Michaelis-Menten constant (K_m) and the maximum transport velocity (V_{max}) can be determined.

Conclusion and Future Directions

The **INDY** gene and its mammalian homolog SLC13A5 are critical regulators of metabolism and longevity. Their function as plasma membrane citrate transporters places them at a crucial intersection of nutrient sensing, energy homeostasis, and aging. The striking observation that reducing **INDY** function can extend lifespan in a manner akin to caloric restriction has opened up new avenues for research into age-related diseases.

Future research should focus on several key areas:

- **Pharmacological Inhibition:** The development of specific and potent small-molecule inhibitors of the mammalian **INDY** (SLC13A5) transporter could provide a novel therapeutic approach for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[\[14\]](#)
- **Tissue-Specific Roles:** Further investigation into the tissue-specific functions of **INDY** will be crucial for understanding its diverse physiological roles and for developing targeted therapies.
- **Human Studies:** While loss-of-function mutations in human SLC13A5 are associated with severe neurological disease, the metabolic consequences of more subtle variations in gene expression or activity in the general population warrant further investigation.[\[4\]](#)

In conclusion, the study of the **INDY** gene continues to provide valuable insights into the fundamental mechanisms linking metabolism and aging. The knowledge gained from this research has the potential to be translated into novel therapeutic interventions to promote healthy aging and combat metabolic diseases.

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